3-Phenoxy-1-(piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-1-(piperazin-1-yl)propan-1-one is an organic compound that features a phenoxy group attached to a propanone backbone, which is further substituted with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3-chloropropan-1-one with phenol to form 3-phenoxypropan-1-one. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Phenoxy-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving neurotransmitter transporters and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is structurally similar but has an additional hydroxyl group on the propanone backbone.
3-(4-(Substituted)-piperazin-1-yl)propan-1-one: These derivatives have various substituents on the piperazine ring, altering their chemical properties and biological activities.
Uniqueness
3-Phenoxy-1-(piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Biological Activity
3-Phenoxy-1-(piperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group attached to a piperazine moiety, with a molecular formula of C13H17N1O2 and a molecular weight of approximately 251.31 g/mol. The presence of the carbonyl group (ketone) significantly influences its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Potential : The compound has been identified as a lead candidate in drug discovery for developing new antidepressants, showing promise in modulating neurotransmitter systems.
- Antimicrobial Activity : It has demonstrated antimicrobial properties, making it a candidate for further studies in treating infections.
- Dopamine Receptor Interaction : The compound's interaction with dopamine receptors suggests potential applications in neuropsychiatric disorders.
Summary of Biological Activities
Activity Type | Findings |
---|---|
Antidepressant | Potential lead compound for new antidepressants |
Antimicrobial | Exhibits significant antimicrobial properties |
Dopamine Interaction | Modulates dopamine receptor activity, suggesting neuroprotective effects |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity, contributing to its availability for research and development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Dopamine Receptor Agonism : A study highlighted the compound's selective agonist activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation. This suggests its potential role in neuroprotection against neurodegenerative diseases .
- Inhibition Studies : Research on related compounds indicated that phenoxy-piperazine derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), which is relevant for antidiabetic drug development. For instance, derivatives showed up to 35.90% inhibition at 100 μM concentration .
- Triple Reuptake Inhibition : Novel derivatives based on the structure of this compound were identified as potential triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features of this compound:
Compound Name | Structure Features | Notable Activity |
---|---|---|
2-(4-Methoxyphenyl)-N-(piperidin-1-yl)propanamide | Contains piperidine instead of piperazine | Antidiabetic properties |
3-Piperazinylpropanol | Lacks phenoxy group; has hydroxyl functionality | Neuroprotective effects |
4-(2-Methoxyphenyl)-N-(piperidin-1-yl)butanamide | Longer carbon chain; includes methoxy substitution | Antidepressant activity |
The specific combination of the piperazine ring and phenoxy group in this compound enhances its biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-phenoxy-1-piperazin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPZXYYUXFHWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.